2-(Allyldimethylsilyl)pyridine
Overview
Description
- It is notable for being the first compound known to simultaneously exhibit dual activity as a dopamine D1 receptor agonist and a dopamine D2 receptor antagonist .
- The compound has been investigated for its potential therapeutic applications, particularly in the field of neural diseases.
Stepholidine: ) is a naturally occurring alkaloid derived from the Chinese herb .
Mechanism of Action
Target of Action
2-(Allyldimethylsilyl)pyridine is primarily used as a pyridyl transfer reagent . It interacts with various aryl iodides in the presence of a palladium catalyst and silver(I) oxide activator . The primary targets of this compound are therefore the aryl iodides that it reacts with.
Mode of Action
The compound acts as a coupling reagent in the allylation of carbonyl compounds using a copper catalyst . This means that it facilitates the joining of two compounds, specifically a carbonyl compound and an aryl iodide, to form a new compound.
Biochemical Pathways
Given its role as a pyridyl transfer reagent and a coupling reagent, it can be inferred that it plays a role in the synthesis of various substituted pyridine derivatives .
Result of Action
The primary result of the action of this compound is the formation of substituted pyridine derivatives . These derivatives are formed through the reaction of the compound with various aryl iodides in the presence of a palladium catalyst and silver(I) oxide activator .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the presence of a palladium catalyst and silver(I) oxide activator is necessary for the compound to act as a pyridyl transfer reagent . Additionally, the compound’s efficacy as a coupling reagent in the allylation of carbonyl compounds requires the presence of a copper catalyst .
Preparation Methods
Synthetic Routes: The synthetic routes for Stepholidine are not widely documented. it is primarily obtained from the natural source ().
Industrial Production: Industrial-scale production methods are not well-established due to its limited availability from natural sources.
Chemical Reactions Analysis
Reactivity: Stepholidine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed during these reactions would depend on the reaction conditions and reagents used.
Scientific Research Applications
Neuroprotective Effects: Stepholidine has demonstrated neuroprotective properties in animal studies
Antipsychotic Activity: Due to its dual receptor activity, Stepholidine has shown antipsychotic effects in preclinical models.
Comparison with Similar Compounds
Uniqueness: Stepholidine’s unique feature lies in its dual receptor activity, which distinguishes it from other alkaloids.
Similar Compounds: While Stepholidine stands out, other related compounds include berberine, palmatine, and jatrorrhizine.
Properties
IUPAC Name |
dimethyl-prop-2-enyl-pyridin-2-ylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NSi/c1-4-9-12(2,3)10-7-5-6-8-11-10/h4-8H,1,9H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRIPVDRZYVTCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459017 | |
Record name | 2-(Allyldimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118722-54-6 | |
Record name | 2-(Allyldimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Allyldimethylsilyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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